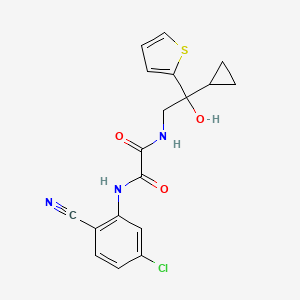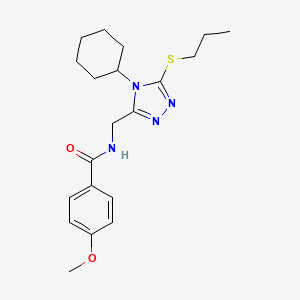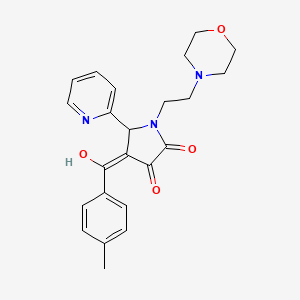
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamines are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic synthesis and have various applications in the pharmaceutical industry .
Synthesis Analysis
Benzylamines can be synthesized through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . They can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamines consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.Chemical Reactions Analysis
Benzylamines can undergo various chemical reactions. For example, they can be alkylated with primary and secondary alcohols using a Mn (I) pincer catalyst . They can also undergo C-N coupling with aliphatic halides using a Cu (I) catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamines can vary depending on their specific structure. For example, benzylamine is a colorless water-soluble liquid . More specific properties of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.Aplicaciones Científicas De Investigación
Medicine: Anti-Alzheimer’s Disease Agents
This compound has been utilized in the design and synthesis of derivatives that act as potential disease-modifying multifunctional anti-Alzheimer agents. By modifying cholinesterase inhibitors toward β-secretase inhibition, researchers aim to develop compounds with balanced potency against acetylcholinesterase, β-secretase, and Aβ-aggregation, which are symptomatic and disease-modifying targets in Alzheimer’s disease .
Agriculture: Plant Growth Regulation
In agriculture, derivatives of benzylamino compounds have been explored for their effects on plant growth regulation. Studies have investigated the foliar application of benzylaminopurine derivatives on ginger growth, demonstrating the potential of these compounds to enhance morphological features of ginger shoots .
Biotechnology: Multienzyme Complex Systems
The field of biotechnology has seen the application of benzylamino derivatives in the development of multienzyme complex systems. These systems are crucial for synthetic biology, offering highly efficient catalytic abilities and being applied to various fields, including the production of biofuels and pharmaceuticals .
Material Science: Polymer Synthesis
In material science, benzylamino compounds are used in polymer synthesis, particularly in “click” reactions like the Diels–Alder reaction. This application is significant for creating macromolecular architectures, bioconjugates, and hybrid materials .
Environmental Science: Nano-Enabled Remediation
Nanotechnology in environmental applications often involves nano-enabled remediation processes in water, soil, and air treatment. Benzylamino derivatives can contribute to the development of nanomaterials that degrade contaminants or sequester them through adsorption processes .
Chemical Synthesis: Heterocyclic Compound Formation
In chemical synthesis, the compound is used as a precursor for the formation of heterocyclic compounds. It serves as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and functional materials .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-10(8-16,11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNILXSMIHUWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(F)(F)F)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)
![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)


![6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2775529.png)


![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)
![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)
